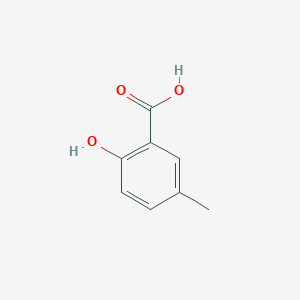

5-Methylsalicylic acid

Description

Contextualization within Salicylic (B10762653) Acid Derivatives Research

5-Methylsalicylic acid, also known by its IUPAC name 2-Hydroxy-5-methylbenzoic acid, is a derivative of the well-known compound salicylic acid. ontosight.ai It belongs to the class of organic compounds known as salicylic acids, which are characterized by a hydroxyl group (-OH) and a carboxylic acid group (-COOH) attached to a benzene (B151609) ring. cymitquimica.com Specifically, 5-Methylsalicylic acid is distinguished by the presence of a methyl group (-CH3) at the fifth carbon position of the salicylic acid backbone. ontosight.aicymitquimica.com This structural modification, the addition of a methyl group, influences its chemical properties, reactivity, and biological activity compared to the parent salicylic acid molecule, making it a subject of interest in various research studies. cymitquimica.comresearcher.life It is one of four isomers of methylsalicylic acid, the others being 3-methylsalicylic acid, 4-methylsalicylic acid, and 6-methylsalicylic acid. researcher.lifewikipedia.org

Interdisciplinary Significance in Chemical and Biological Sciences

The significance of 5-Methylsalicylic acid extends across multiple scientific disciplines. In chemistry, it serves as a valuable organic building block or intermediate for the synthesis of more complex molecules. cymitquimica.comcarlroth.com Its functional groups, a carboxylic acid and a phenol (B47542) group, allow it to participate in various chemical reactions to create novel compounds. cymitquimica.comwikipedia.org For instance, it has been used to synthesize a series of hydrocarbyl substituted salicylic acid derivatives. academicjournals.org In medicinal chemistry, its structure is a scaffold for developing new compounds with potential therapeutic applications. cymitquimica.com Researchers have investigated its use in creating molecular salts with active pharmaceutical ingredients like the antimalarial drug pyrimethamine (B1678524). researcher.life Furthermore, it is utilized in biochemical and pharmacological studies to explore its potential biological activities, which may include anti-inflammatory, antimicrobial, and antioxidant properties. ontosight.aicymitquimica.com It is also employed as a biochemical reagent for general life science research. chemsrc.commedchemexpress.com

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-5-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4,9H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLGBEGBHXSAQOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20237472 | |

| Record name | 5-Methylsalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20237472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89-56-5 | |

| Record name | 5-Methylsalicylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methylsalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methylsalicylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38518 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methylsalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20237472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-hydroxy-m-toluic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.744 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-CRESOTIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GAI2MTV5V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Biosynthetic Pathways of 5 Methylsalicylic Acid

Chemical Synthesis Approaches

The laboratory synthesis of 5-Methylsalicylic acid is centered on established organic chemistry reactions, primarily involving the functionalization of aromatic precursors.

Hydroxylation Reactions for 5-Methylsalicylic Acid Synthesis

The primary method for synthesizing 5-Methylsalicylic acid is through the hydroxylation of 3-methylbenzoic acid. wikipedia.org This reaction introduces a hydroxyl (-OH) group onto the benzene (B151609) ring of the precursor molecule, ortho to the carboxylic acid group, to yield the final product. This transformation is a key step in creating the salicylic (B10762653) acid moiety on a methylated benzene ring.

Precursor Compounds and Reaction Optimization

The principal precursor for this synthesis is 3-methylbenzoic acid. wikipedia.org The success of the synthesis relies on controlling the regioselectivity of the hydroxylation to ensure the hydroxyl group is added at the correct position (C2) relative to the carboxyl group. Optimization of this process involves selecting appropriate reagents and reaction conditions to maximize the yield and purity of 5-Methylsalicylic acid while minimizing the formation of other isomers. researchgate.net For instance, palladium-catalyzed hydroxylation of arenes using molecular oxygen (O2) or air represents a potential method for such transformations. wikipedia.org

Natural Occurrence and Biosynthetic Mechanisms

In nature, the regulation of salicylic acid and its methylated form, methyl salicylate (B1505791), is a critical component of plant biology, particularly in response to stress and pathogens. wikipedia.org This involves a dynamic interplay of enzymatic pathways that control the conversion between these two compounds.

Enzymatic Pathways for Methylsalicylate Formation and Interconversion

The balance between salicylic acid and methyl salicylate is meticulously controlled by specific enzyme families that catalyze their interconversion. oup.com This regulation allows plants to manage the levels of the active signaling hormone, salicylic acid, by converting it into its volatile methyl ester form and back again. cabidigitallibrary.org

The methylation of salicylic acid to produce methyl salicylate is performed by carboxyl methyltransferases. nih.gov A key enzyme in this process is BENZOIC ACID/SALICYLIC ACID CARBOXYL METHYLTRANSFERASE 1 (BSMT1), which belongs to the SABATH family of methyltransferases. cabidigitallibrary.orguniprot.org BSMT1 catalyzes the transfer of a methyl group from the donor molecule S-adenosyl-L-methionine to the carboxyl group of salicylic acid, forming methyl salicylate. uniprot.orguniprot.org This conversion inactivates the salicylic acid hormone and, because methyl salicylate is volatile, allows the signal to travel through the air to other parts of the plant or to neighboring plants. wikipedia.orgcabidigitallibrary.org In Arabidopsis, the bsmt1 mutant shows a complete loss of pathogen-induced methyl salicylate accumulation. cabidigitallibrary.org While BSMT1 can also use benzoic acid as a substrate, it often shows a preference for salicylic acid. nih.govuniprot.org

The reverse reaction, the demethylation of methyl salicylate to regenerate salicylic acid, is catalyzed by methylesterases (MES). oup.commdpi.com This process is crucial for releasing the active salicylic acid hormone from its inactive, transportable form. cabidigitallibrary.org For example, a family of methylesterases (SALICYLIC ACID METHYL ESTERASE1-4) has been identified in ripening tomatoes as being responsible for converting methyl salicylate back into salicylic acid. oup.comnih.gov These enzymes hydrolyze the methyl ester bond, releasing salicylic acid and methanol. oup.com The action of methylesterases allows plants to precisely control the local concentration of active salicylic acid, which is vital for signaling in plant defense and systemic acquired resistance. mdpi.comosti.gov

Precursors from Phenolic Acid Metabolism

The biosynthesis of 5-methylsalicylic acid is linked to the broader metabolic pathways of phenolic acids in plants and microorganisms. Phenolic acids are generally synthesized via the shikimate pathway, which produces aromatic amino acids. nih.gov This pathway begins with the conversion of shikimic acid to a crucial intermediate, chorismic acid. From chorismic acid, pathways diverge to produce L-phenylalanine, which can then serve as a precursor to salicylic acid, p-coumaric acid, and p-hydroxybenzoic acid. nih.gov These compounds, in turn, can undergo further modifications like hydroxylation and methylation to create a diverse array of phenolic acid derivatives. nih.gov

5-Methylsalicylic acid is specifically identified as a metabolite of benzoic acid and can be synthesized from other phenolic acids, such as protocatechuic acid. biosynth.com The introduction of a methyl group onto the salicylic acid backbone is a key step, distinguishing it from its parent compound. While direct pathways are a subject of ongoing research, the metabolism of related phenolic compounds provides a clear precedent for its formation. For instance, feeding plant cultures with precursors like phenylalanine and benzoic acid has been shown to enhance the production of simple phenolic acids. researchgate.net

| Precursor | Metabolic Pathway | Relevance to Methylsalicylate Biosynthesis |

| Chorismic Acid | Shikimate Pathway | Key branch-point intermediate leading to the synthesis of salicylic acid and other aromatic precursors. nih.gov |

| L-Phenylalanine | Shikimate Pathway | Converted into cinnamic acid and subsequently other phenolic acids, forming the foundational structures for salicylate derivatives. nih.govmdpi.com |

| Benzoic Acid | Phenylpropanoid Pathway | Identified as a parent compound from which 5-methylsalicylic acid can be metabolized. biosynth.com |

| Protocatechuic Acid | Shikimate Pathway | A phenolic acid that can serve as a starting material for the synthesis of 5-methylsalicylic acid. biosynth.com |

Polyketide Synthase Involvement in Methylsalicylate Biosynthesis (e.g., 6-methylsalicylic acid synthase and its relevance to methylsalicylates)

An alternative and well-studied route for the biosynthesis of methylsalicylate isomers, particularly in fungi, is through the polyketide pathway. rsc.org This pathway is catalyzed by large, multifunctional enzymes known as polyketide synthases (PKSs). The archetypal enzyme for this class is 6-methylsalicylic acid synthase (6-MSAS), which synthesizes 6-methylsalicylic acid, an isomer of 5-methylsalicylic acid. rsc.orgcam.ac.uk The detailed understanding of 6-MSAS provides a powerful model for how other methylsalicylates may be produced.

6-MSAS is an iterative type I PKS, meaning it consists of a single large protein with multiple catalytic domains that are used repeatedly to build the polyketide chain. nih.gov The biosynthesis of 6-methylsalicylic acid by 6-MSAS involves the condensation of one starter unit of acetyl-CoA with three extender units of malonyl-CoA. soton.ac.ukwikipedia.org The process is initiated by loading the starter and extender units onto the enzyme. A series of condensation, reduction, and dehydration reactions extends the polyketide chain. rsc.orgnih.gov After the fourth acetyl unit is added, the molecule undergoes cyclization and aromatization to form 6-methylsalicylic acid, which is then released from the enzyme. rsc.org

The relevance of 6-MSAS to the broader family of methylsalicylates lies in its modular nature and the fundamental chemistry it performs. Fungal PKSs are responsible for creating immense structural diversity from simple precursors. nih.gov Engineering studies have shown that domains from different PKS enzymes can be combined to create chimeric synthases that produce novel compounds. nih.gov This suggests that variations in the sequence and domains of PKS enzymes in different organisms could lead to the production of other isomers, such as 5-methylsalicylic acid, through a similar polyketide assembly line mechanism.

| Domain | Abbreviation | Function in 6-MSAS Catalyzed Synthesis |

| β-Ketoacyl Synthase | KS | Catalyzes the Claisen condensation reaction, extending the polyketide chain by adding acetate (B1210297) units from malonyl-CoA. nih.govnih.gov |

| Acyltransferase | AT | Selects and loads the acetyl-CoA starter unit and malonyl-CoA extender units onto the Acyl Carrier Protein. nih.govnih.gov |

| Dehydratase | DH | Traditionally thought to remove a water molecule after ketoreduction. nih.gov Some research suggests this domain functions as a Thioester Hydrolase in 6-MSAS. nih.gov |

| Ketoreductase | KR | Reduces a specific β-keto group to a hydroxyl group using NADPH as a cofactor. cam.ac.uknih.gov |

| Acyl Carrier Protein | ACP | Covalently tethers the growing polyketide chain via a phosphopantetheinyl arm, shuttling it between the other catalytic domains. nih.govnih.gov |

| Thioester Hydrolase | TH | A domain proposed to catalyze the final hydrolytic release of the completed 6-methylsalicylic acid product from the ACP. nih.gov |

Biological Activities and Mechanistic Investigations of 5 Methylsalicylic Acid

Anti-inflammatory Action Mechanisms

While 5-Methylsalicylic acid is recognized for its structural similarity to the well-known anti-inflammatory agent salicylic (B10762653) acid, detailed studies specifically elucidating its own cellular and molecular anti-inflammatory targets are not extensively documented. ontosight.ai Its mechanisms are often inferred from the known actions of its parent compound, salicylic acid. ingentaconnect.comnih.gov

The anti-inflammatory properties of salicylates are complex and involve multiple molecular targets. Although aspirin (B1665792), a derivative of salicylic acid, is known to irreversibly inhibit cyclooxygenase (COX-1 and COX-2) enzymes through acetylation, salicylic acid itself does not acetylate these proteins but still modulates their activity to reduce the formation of pro-inflammatory prostaglandins (B1171923). nih.govwikipedia.org

Key molecular targets for salicylic acid, which may also be relevant for 5-Methylsalicylic acid, include:

Prostaglandin H Synthases (COX-1 and COX-2): Salicylic acid is believed to competitively inhibit the cyclooxygenase activity of these enzymes, which are crucial for converting arachidonic acid into prostaglandins that mediate fever, pain, and inflammation. nih.govwikipedia.org

NF-κB Pathway: Both aspirin and salicylic acid are known to inhibit the NF-κB signaling pathway, a central regulator of inflammatory responses. nih.gov This inhibition is achieved by targeting the IκB kinase β (IKKβ), preventing the activation of NF-κB and suppressing the expression of genes involved in inflammation. nih.gov

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH): Salicylic acid has been shown to bind to human GAPDH, suppressing its translocation from the cytoplasm to the nucleus and thereby preventing cell death. frontiersin.org

High Mobility Group Box 1 (HMGB1): This protein acts as a damage-associated molecular pattern (DAMP) that promotes inflammation. Salicylic acid can bind to HMGB1, inhibiting its pro-inflammatory activities. frontiersin.org

Direct comparative studies focusing on the anti-inflammatory potency of 5-Methylsalicylic acid against salicylic acid are limited. However, research in other areas of biological activity, such as antifungal efficacy, demonstrates that the methyl-substituted derivative can exhibit significantly different and, in some cases, more potent effects than salicylic acid.

In studies against the fungal pathogen Botrytis cinerea, methylsalicylic acid (MeSA) was found to be the most active compound in inhibiting fungal growth when compared with salicylic acid (SA) and acetylsalicylic acid (ASA). nih.govfrontiersin.org In contrast, 5-sulfosalicylic acid (SSA) showed no inhibitory activity. nih.govfrontiersin.orgnih.gov This suggests that the type and position of the functional group on the salicylic acid ring are critical determinants of its biological activity.

| Compound | Relative Inhibitory Activity | Reference |

|---|---|---|

| Methylsalicylic Acid (MeSA) | Most Active | nih.gov, frontiersin.org |

| Acetylsalicylic Acid (ASA) | Active | nih.gov, frontiersin.org |

| Salicylic Acid (SA) | Active | nih.gov, frontiersin.org |

| 5-Sulfosalicylic Acid (SSA) | Inactive | nih.gov, frontiersin.org |

Antimicrobial and Antifungal Activity

5-Methylsalicylic acid has demonstrated significant antimicrobial and antifungal properties, with detailed investigations into its mechanisms of action against various pathogens.

5-Methylsalicylic acid is a potent inhibitor of the necrotrophic fungus Botrytis cinerea, a major plant pathogen. nih.govfrontiersin.org Studies have confirmed that it directly impedes the growth of the fungus in vitro. nih.govnih.gov Its efficacy in inhibiting mycelial growth surpasses that of both salicylic acid and acetylsalicylic acid, highlighting its potential as a specialized antifungal agent. frontiersin.org

The antifungal activity of 5-Methylsalicylic acid against Botrytis cinerea is linked to profound changes in the fungal proteome. nih.govresearchgate.net Comparative proteomic analyses of mycelia treated with the compound revealed alterations in both intracellular and extracellular proteins. nih.govfrontiersin.orgresearchgate.net These changes point to a multi-targeted mechanism of action that disrupts several key cellular processes. nih.govfrontiersin.orgnih.govmdpi.com

Based on these proteomic studies, the proposed mechanisms for fungal growth inhibition include the disruption of:

pH Regulation: Altering the fungus's ability to maintain internal pH homeostasis. nih.govfrontiersin.orgmdpi.com

Metal Homeostasis: Interfering with the uptake, storage, and utilization of essential metal ions. nih.govfrontiersin.orgmdpi.com

Mitochondrial Respiration: Impairing the function of the mitochondrial electron transport chain. nih.govfrontiersin.orgmdpi.com

Reactive Oxygen Species (ROS) Accumulation: Causing an imbalance in the production and scavenging of ROS, leading to oxidative stress and cellular damage. nih.govfrontiersin.orgmdpi.comnih.gov

Cell Wall Remodeling: Affecting the synthesis and integrity of the fungal cell wall. nih.govfrontiersin.orgmdpi.com

| Proposed Mechanism | Description | Reference |

|---|---|---|

| pH Regulation Disruption | Interference with the maintenance of stable intracellular pH. | nih.gov, frontiersin.org, mdpi.com |

| Metal Homeostasis Interference | Disruption of the balance of essential metal ions. | nih.gov, frontiersin.org, mdpi.com |

| Mitochondrial Respiration Impairment | Inhibition of mitochondrial function and energy production. | nih.gov, frontiersin.org, mdpi.com |

| ROS Accumulation | Induction of oxidative stress through an increase in reactive oxygen species. | nih.gov, frontiersin.org, mdpi.com |

| Cell Wall Remodeling | Compromising the structural integrity of the fungal cell wall. | nih.gov, frontiersin.org, mdpi.com |

The antibacterial potential of 5-Methylsalicylic acid has been identified, notably as a primary active component in certain plant-derived essential oils. An essential oil from Kelussia odoratissima (KOMO), which was found to contain 40.57% 5-methylsalicylic acid, demonstrated robust antibacterial properties. areeo.ac.ir This essential oil was effective against waterborne pathogens, including Escherichia coli. areeo.ac.ir

While studies on pure 5-Methylsalicylic acid are less common, the efficacy of the essential oil provides strong evidence of its contribution to the observed antibacterial effects. For comparison, salicylic acid microcapsules have been shown to be effective against both E. coli and S. aureus, with a minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of 4 mg/mL for both strains. nih.govmdpi.com The mechanism for salicylic acid involves the disruption of bacterial cell walls and membranes, leading to the leakage of intracellular components. nih.gov

| Bacterial Strain | MIC Range (µg/mL) | MBC Range (µg/mL) | Reference |

|---|---|---|---|

| Escherichia coli | 250 - 1500 | 500 - 2000 | areeo.ac.ir |

| Salmonella typhimurium | 250 - 1500 | 500 - 2000 | areeo.ac.ir |

| Helicobacter pylori | 250 - 1500 | 500 - 2000 | areeo.ac.ir |

Analgesic Property Research

Research into the analgesic, or pain-relieving, properties of compounds often involves examining their interaction with the body's pain signaling and modulation systems.

Salicylates, the class of compounds to which 5-Methylsalicylic acid belongs, are recognized for their ability to reduce pain. upjs.sk A primary mechanism for this effect is the inhibition of cyclooxygenase (COX) enzyme activity, which in turn decreases the production of prostaglandins. upjs.sk Prostaglandins are mediators that sensitize pain receptors to various stimuli; by reducing their synthesis, salicylates suppress the sensation of pain, particularly pain associated with inflammation. upjs.sk Some research suggests that salicylates may also exert their effects by depressing pain stimuli at subcortical sites within the brain, such as the thalamus and hypothalamus. upjs.sk

The body possesses sophisticated descending pain modulation pathways that regulate the perception of pain. physio-pedia.comphysio-pedia.com These pathways originate in brain regions like the periaqueductal gray (PAG) and project to the rostroventromedial medulla (RVM). nih.govtmc.edu Activation of these pathways can inhibit or facilitate pain signals at the level of the spinal cord. nih.gov This modulation is mediated by neurotransmitters, including serotonin (B10506) and endogenous opioids such as endorphins and enkephalins, which can suppress the transmission of pain signals from the peripheral nerves to the brain. physio-pedia.comtmc.edu While this framework explains how analgesic compounds can function, specific research detailing the direct modulation of these specific pathways by 5-Methylsalicylic acid is not extensively documented in the available literature.

Antioxidant Mechanisms

The potential for a compound to act as an antioxidant is a significant area of biochemical investigation, focusing on its ability to counteract cellular damage from oxidative stress.

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS), or free radicals, and the body's ability to neutralize them with antioxidants. nih.gov This sustained attack by ROS can lead to oxidative damage to key biomolecules, including lipids, proteins, and DNA. nih.gov Antioxidants mitigate this damage through various mechanisms, with radical scavenging being a primary one. nih.gov Scavengers, often called primary antioxidants, can donate an electron or hydrogen atom to a free radical, converting it into a more stable, non-radical species and thus breaking the oxidative chain reaction. nih.gov

Studies have explored the antioxidant and radical-scavenging properties of various salicylic acid derivatives. researchgate.net For example, 5-aminosalicylic acid has demonstrated protective effects against oxidative damage in cellular membrane systems. nih.gov These investigations confirm that the salicylate (B1505791) structure can be a foundation for antioxidant activity. However, specific studies focused on the direct radical scavenging efficacy and oxidative stress mitigation mechanisms of 5-Methylsalicylic acid itself are not detailed in the reviewed scientific literature.

Enzyme Modulation and Inhibition Kinetics

5-Methylsalicylic acid has been studied for its ability to modulate the activity of certain enzymes, particularly its inhibitory effects on mushroom tyrosinase.

Mushroom tyrosinase is an enzyme that catalyzes two key reactions: the hydroxylation of monophenols and the oxidation of o-diphenols into o-quinones. researchgate.net The latter of these functions is known as its diphenolase activity. researchgate.net Research has demonstrated that 5-Methylsalicylic acid acts as a reversible inhibitor of the diphenolase activity of mushroom tyrosinase. researchgate.net In comparative studies with other salicylic acid derivatives, 5-Methylsalicylic acid showed significant, though not the strongest, inhibitory effects. researchgate.netresearchgate.net The relative strength of inhibition among several related compounds was determined to follow a specific order. researchgate.netresearchgate.net

Table 1: Relative Inhibition Strength of Salicylic Acid Derivatives on Mushroom Tyrosinase

| Compound | Relative Inhibition Strength |

| 4-Methylsalicylic acid | Strongest |

| 5-Methylsalicylic acid | ↓ |

| 4-Methoxysalicylic acid | ↓ |

| Salicylic acid | ↓ |

| 5-Methoxysalicylic acid | Weakest |

This table illustrates the rank order of inhibitory strength as reported in comparative studies. researchgate.netresearchgate.net

Enzyme inhibitors are characterized by their kinetics, which describe how they interact with an enzyme and its substrate. The primary types of reversible inhibition are competitive, non-competitive, and mixed-type. wikipedia.orgyoutube.com A competitive inhibitor binds only to the enzyme's active site, while a non-competitive inhibitor binds to an allosteric (non-active) site with equal affinity for both the free enzyme and the enzyme-substrate complex. wikipedia.orgyoutube.com

Mixed-type inhibition occurs when an inhibitor can bind to an allosteric site on the enzyme regardless of whether the substrate is bound, but it has a different affinity for the free enzyme versus the enzyme-substrate complex. wikipedia.orgnih.gov This interaction affects both the enzyme's catalytic rate (Vmax) and its apparent affinity for the substrate (Km). wikipedia.org

Kinetic analysis has specifically identified 5-Methylsalicylic acid as a mixed-II type inhibitor of mushroom tyrosinase. researchgate.net This classification distinguishes it from other salicylic acid derivatives, which exhibit different modes of inhibition. researchgate.net

Table 2: Inhibition Type of Salicylic Acid Family Compounds on Mushroom Tyrosinase

| Compound | Type of Inhibition |

| Salicylic acid | Competitive |

| 4-Methoxysalicylic acid | Non-competitive |

| 5-Methoxysalicylic acid | Mixed-I type |

| 4-Methylsalicylic acid | Mixed-II type |

| 5-Methylsalicylic acid | Mixed-II type |

This table summarizes the characterized inhibition mechanisms for various salicylic acid compounds based on kinetic studies. researchgate.net

Role in Plant Physiology and Defense Signaling

5-Methylsalicylic acid (5-MeSA), a derivative of the well-known plant hormone salicylic acid (SA), has demonstrated significant involvement in plant physiological processes and defense signaling pathways. Its structural similarity to SA allows it to influence a range of plant responses, from growth regulation to the induction of defense mechanisms against pathogens.

Influence as a Plant Growth Regulator

Emerging research suggests that 5-Methylsalicylic acid can act as a plant growth regulator, although its effects can be complex and context-dependent. While salicylic acid itself is known to regulate various aspects of plant growth and development, including seed germination, photosynthesis, and senescence, the specific role of 5-MeSA is an area of active investigation. au.dkoup.com

Studies have shown that salicylates can influence plant growth, and in some cases, derivatives of SA have been observed to impact biomass and development. For instance, in Arabidopsis thaliana, plants with altered SA levels, such as the NahG transgenic line which has lower salicylic acid content, have been shown to exhibit enhanced growth, particularly at low temperatures. researchgate.net This suggests that a delicate balance of salicylates is crucial for optimal growth. While direct and extensive data on 5-MeSA's role as a growth promoter or inhibitor is still being gathered, its classification as a salicylic acid analog places it within the broader group of compounds that modulate plant development.

One study on tomato plants assessed the potential of several 5-position derivatives of salicylic acid to induce resistance against Alternaria leaf spot disease. ijat-aatsea.com While the primary focus was on disease resistance, such treatments can indirectly influence plant growth by mitigating the negative impacts of pathogens. The study found that among the tested derivatives, certain compounds significantly induced disease resistance, which is a crucial aspect of maintaining plant health and, consequently, growth. ijat-aatsea.com

It is important to note that the concentration and the specific plant species play a significant role in determining the effect of these compounds. High concentrations of salicylic acid and its derivatives can sometimes have inhibitory effects on plant growth. maxapress.com

Table 1: Effects of Salicylic Acid Analogs on Plant Responses

| Compound | Observed Effect in Arabidopsis | Reference |

|---|---|---|

| 5-Methylsalicylic acid (5-MeSA) | Induction of NPR1 accumulation, a key regulator of plant defense. | nih.gov |

| Acetylsalicylate (AcSA) | Induction of NPR1 accumulation. | nih.gov |

| 5-Iodosalicylic acid (5-I-SA) | Induction of NPR1 accumulation. | nih.gov |

| 5-Fluoro-2-hydroxybenzoic acid (5-F-2HBA) | Induction of NPR1 accumulation. | nih.gov |

Modulation of Hormone Levels and Signaling Pathways in Plants

5-Methylsalicylic acid plays a more clearly defined role in the modulation of plant hormone levels and signaling pathways, particularly in the context of plant defense. As an analog of salicylic acid, it can influence the intricate network of hormone interactions that govern a plant's response to biotic and abiotic stresses.

Salicylic acid is a key signaling molecule in plant immunity, and its levels are tightly regulated. nih.gov It is involved in the activation of Systemic Acquired Resistance (SAR), a long-lasting, broad-spectrum defense response. nih.govfrontiersin.org Research has shown that 5-MeSA can act as a reliable inducer of the plant defense response in Arabidopsis. nih.gov Specifically, the application of 5-MeSA has been found to induce the accumulation of NPR1 (Nonexpressor of Pathogenesis-Related genes 1), a central regulator of SA-mediated defense signaling. nih.gov

The interaction between salicylic acid and other plant hormones, such as auxins and cytokinins, is crucial for balancing growth and defense. maxapress.commdpi.com Salicylic acid can attenuate auxin signaling to prioritize defense responses over growth during a pathogen attack. maxapress.com While the direct impact of 5-MeSA on auxin and cytokinin levels has not been extensively detailed, its ability to induce SA-related defense pathways suggests it participates in this hormonal crosstalk.

Furthermore, studies on tomato plants have indicated that the application of certain 5-substituted salicylic acid derivatives can lead to an increase in the endogenous levels of free salicylic acid. ijat-aatsea.com This elevation of SA levels is highly correlated with a reduction in disease symptoms, highlighting the role of these analogs in modulating the plant's internal defense chemistry. ijat-aatsea.com The research demonstrated that derivatives with electron-donating groups were more effective at inducing disease resistance, a category that includes 5-Methylsalicylic acid. ijat-aatsea.com

Table 2: Research Findings on the Modulation of Plant Signaling by Salicylate Derivatives

| Compound/Treatment | Plant Species | Key Finding | Reference |

|---|---|---|---|

| 5-Methylsalicylic acid | Tomato | Considered a potential inducer of disease resistance due to its electron-donating group. | ijat-aatsea.com |

| 5-Methoxysalicylic acid | Tomato | Significantly induced disease resistance and increased endogenous salicylic acid levels. | ijat-aatsea.com |

| Exogenous Cytokinin | Arabidopsis thaliana | Increased relative growth rate at 4°C by increasing total cell number. | researchgate.net |

| NahG Transgenic Plants (lower SA) | Arabidopsis thaliana | Grew faster than wild-type at 4°C, accompanied by larger cells. | researchgate.net |

Pharmacological Research and Medicinal Chemistry of 5 Methylsalicylic Acid

Structure-Activity Relationship (SAR) Studies of Methylsalicylic Acid Isomers

The biological activity of methylsalicylic acid is significantly influenced by the position of the methyl group on the benzene (B151609) ring. Comparative studies involving 3-methylsalicylic acid, 4-methylsalicylic acid, and 5-methylsalicylic acid have revealed important structure-activity relationships (SAR). cymitquimica.com The placement of the methyl group alters the molecule's electronic distribution, steric hindrance, and lipophilicity, which in turn affects its interaction with biological targets and its pharmacokinetic properties.

For instance, research on the antifungal activity against Botrytis cinerea has shown that methylsalicylic acid is a more potent inhibitor of fungal growth than salicylic (B10762653) acid itself. nih.govirjweb.com This suggests that the addition of a methyl group enhances its bioactivity in this context. Further comparative analysis of methylsalicylic acid derivatives highlights these distinctions. cymitquimica.com

A study investigating the reaction rates of methylsalicylic acid isomers with hydroxyl radicals provided quantitative data on their reactivity, which can be an indicator of their behavior in biological systems. The differing reaction rates underscore the electronic effects imparted by the methyl group's position.

| Isomer | Property / Activity | Finding |

| 3-Methylsalicylic acid | Hydroxyl Radical Reaction Rate | 7.48 (±0.17) × 10⁹ M⁻¹s⁻¹ |

| 4-Methylsalicylic acid | Hydroxyl Radical Reaction Rate | 7.31 (±0.29) × 10⁹ M⁻¹s⁻¹ |

| 5-Methylsalicylic acid | Hydroxyl Radical Reaction Rate | 5.47 (±0.25) × 10⁹ M⁻¹s⁻¹ |

| 5-Methylsalicylic acid | Plant Defense Induction | Found to be a reliable inducer of plant defense in Arabidopsis. nih.gov |

| 3- and 4-Methylsalicylic acid | Biodegradation | Degraded by salicylate (B1505791) hydroxylase and catechol 2,3-dioxygenase. |

The differential biodegradability of the isomers, where the 3- and 4-methyl variants are processed by specific bacterial enzymes while the 5-methyl isomer is not mentioned, further illustrates the structural nuances that dictate biological interaction.

Derivatization Strategies for Enhanced Bioactivity

5-Methylsalicylic acid serves as a versatile starting material for the synthesis of new chemical entities with enhanced or targeted biological activities. cymitquimica.comacademicjournals.org Derivatization strategies often focus on modifying the carboxylic acid or phenolic hydroxyl groups, or by introducing further substituents onto the aromatic ring to modulate the molecule's properties.

One notable example is the synthesis of novel hydrocarbyl-substituted salicylic acid derivatives with molluscicidal activity. academicjournals.org In this strategy, 5-methylsalicylic acid was used as a precursor to generate a series of 5-alkylsalicylic acid derivatives with varying alkyl chain lengths. academicjournals.org The structure-activity relationship studies of these synthesized compounds revealed that the molluscicidal activity was dependent on the nature and length of the alkyl chain, demonstrating a successful enhancement of bioactivity through derivatization. academicjournals.org

The general scheme for this derivatization is as follows:

Esterification of 5-methylsalicylic acid.

Bromination of the methyl group.

Wittig reaction with various aldehydes to introduce the alkenyl side chain.

Hydrolysis of the ester to yield the final 5-(1-alkenyl)salicylic acids.

Hydrogenation to produce 5-alkyl salicylic acids. academicjournals.org

Another derivatization approach involves creating more complex molecules, such as hydrazide-hydrazones. For example, 3-tert-butyl-5-methylsalicylic aldehyde, which can be derived from 5-methylsalicylic acid, was used to synthesize hydrazide-hydrazone derivatives that were investigated as laccase inhibitors. mdpi.com The transfer of the methyl group to position 5 in these structures was shown to maintain a significant inhibitory constant (Ki), highlighting the role of the 5-methyl substituent in the interaction with the enzyme's active site. mdpi.com

Precursor Role in Pharmaceutical Synthesis

The utility of 5-methylsalicylic acid extends to its role as a key intermediate in the synthesis of more complex pharmaceutical compounds. cymitquimica.comnordmann.globalontosight.ai Its defined chemical structure provides a reliable scaffold for building larger molecules with desired therapeutic properties. nordmann.global

For instance, 5,5'-Methylenedisalicylic acid, a dimer derivative, is utilized as an intermediate in the synthesis of pharmaceuticals. nordmann.global Furthermore, the ester of 5-methylsalicylic acid, methyl 5-methyl salicylate (also known as methyl cresotinate), serves as an intermediate in the formulation of certain pharmaceutical products, including topical treatments and medications for the central nervous system (CNS). scimplify.comscimplify.com

The synthesis of 5-hydrocarbyl substituted salicylic acid derivatives for molluscicidal applications also underscores its role as a crucial starting material for bioactive agents. academicjournals.org While many applications exist in various chemical industries, its use as a foundational element in medicinal chemistry for creating new drugs remains a significant area of research. cymitquimica.com

Molecular Salt Formation with Pharmaceutical Agents (e.g., Pyrimethamine)

A significant strategy in pharmaceutical development is the formation of molecular salts or cocrystals to improve the physicochemical properties of an active pharmaceutical ingredient (API), such as solubility and stability. 5-Methylsalicylic acid has been successfully used as a coformer in the creation of molecular salts with the antimalarial drug pyrimethamine (B1678524). researcher.life

A study systematically investigated the formation of molecular salts between pyrimethamine and various isomers of methylsalicylic acid, including 3-methylsalicylic acid, 4-methylsalicylic acid, and 5-methylsalicylic acid. researcher.life In all these cases, stable molecular salts were obtained. researcher.life

Crystal structure analysis of the pyrimethamine-5-methylsalicylate salt revealed specific hydrogen bonding interactions that define the supramolecular assembly. The key interactions observed are:

The carboxylate anion of 5-methylsalicylate interacts with the protonated N1 of the pyrimethamine moiety through a pair of parallel N–H···O hydrogen bonds, forming a cyclic motif. researcher.life

A characteristic association between two pyrimethamine molecules occurs via a pair of N–H···N bonds. researcher.life

This ability to form well-defined, stable crystalline structures with established APIs makes 5-methylsalicylic acid a valuable tool in crystal engineering and pharmaceutical formulation. researcher.life

| API | Coformer | Type of Interaction | Result |

| Pyrimethamine | 5-Methylsalicylic acid | N-H···O and N-H···N hydrogen bonds | Formation of a stable 1:1 molecular salt. researcher.life |

Interactions with Biological Receptors (e.g., Prestin)

The biological effects of 5-methylsalicylic acid and its derivatives are mediated through their interactions with specific biological receptors and proteins. While the prompt specifically mentions the motor protein prestin, available scientific literature from the searches conducted does not substantiate a direct interaction between 5-methylsalicylic acid and prestin.

However, research has identified interactions with other significant biological targets. A notable study identified 5,5′-methylenedi-2,3-cresotic acid, a derivative of cresotic acid (methylsalicylic acid), as a potent inhibitor of the chemotactic activity of the HMGB1·CXCL12 heterocomplex. This heterocomplex is involved in inflammatory processes, and its inhibition represents a promising therapeutic strategy. The study used virtual screening and NMR validation to confirm that the cresotic acid derivative binds to both HMGB1 and CXCL12.

Furthermore, studies in plant biology have shown that 5-methylsalicylic acid itself can act as a signaling molecule. It has been identified as a reliable inducer of the plant defense response in Arabidopsis, likely through interaction with components of the salicylic acid signaling pathway, which includes receptor proteins like NPR1 and NPR3. nih.gov This demonstrates that 5-methylsalicylic acid can engage with biological receptors to elicit a specific cellular response.

Biochemical Pathways and Metabolomic Profiling

Integration into Endogenous Metabolic Networks

The integration of 5-methylsalicylic acid into the endogenous metabolic networks of organisms is not as extensively documented as that of its parent compound, salicylic (B10762653) acid. Salicylic acid is a well-known phytohormone synthesized in plants from chorismic acid through two primary pathways: the isochorismate (IC) pathway and the phenylalanine ammonia-lyase (PAL) pathway. tandfonline.comtandfonline.com In the IC pathway, chorismic acid is converted to isochorismic acid, which then serves as a direct precursor for salicylic acid. tandfonline.com The PAL pathway involves the conversion of chorismic acid to L-phenylalanine, followed by a series of reactions to produce benzoic acid, which is then hydroxylated to form salicylic acid. tandfonline.com

Once synthesized, salicylic acid can undergo various modifications, including glucosylation to form salicylic acid glucose ester (SAGE) and salicylic acid 2-O-β-glucoside (SAG), or conjugation with amino acids like aspartic acid to form salicyloyl-L-aspartic acid (SA-Asp). tandfonline.commdpi.com Another significant metabolic conversion is the methylation of the carboxyl group of salicylic acid to form the volatile compound methyl salicylate (B1505791) (MeSA), a reaction catalyzed by salicylic acid carboxyl methyltransferase. nih.gov

While these pathways are well-established for salicylic acid, the specific biosynthetic route for 5-methylsalicylic acid and its subsequent integration into these endogenous networks remains largely uncharacterized. It is distinct from another well-studied methylated salicylate, 6-methylsalicylic acid (6-MSA), which is a polyketide synthesized by the multifunctional enzyme 6-methylsalicylic acid synthase (6-MSAS) from acetyl-CoA and malonyl-CoA. nih.govcam.ac.uk The lack of specific research on the endogenous origins of 5-methylsalicylic acid suggests it may not be a common endogenous metabolite in most studied organisms, or its role is yet to be discovered.

Role as a Metabolic Intermediate in Biodegradation Processes

5-Methylsalicylic acid has been identified as a key metabolic intermediate in the biodegradation of specific environmental pollutants, particularly methylated polycyclic aromatic hydrocarbons (PAHs). Its role is crucial in the catabolic pathways employed by various microorganisms to break down these complex aromatic structures.

The biodegradation of polycyclic aromatic hydrocarbons (PAHs) by microorganisms is a critical process for environmental remediation. A central intermediate in the degradation of the simplest PAH, naphthalene (B1677914), is salicylic acid. mdpi.comresearchgate.net Bacteria, particularly from the genus Pseudomonas, initiate naphthalene degradation by using a naphthalene dioxygenase to form a cis-dihydrodiol, which is subsequently converted through several enzymatic steps to 1,2-dihydroxynaphthalene. mdpi.com The aromatic ring is then cleaved, leading to the formation of intermediates that converge to produce salicylic acid. mdpi.com This salicylate is then typically channeled into central metabolism via conversion to either catechol (by salicylate-1-hydroxylase) or gentisate (by salicylate-5-hydroxylase). mdpi.comnih.gov While this pathway highlights the importance of the salicylate scaffold, the direct involvement of 5-methylsalicylic acid is specifically observed in the breakdown of methylated PAHs.

The most definitive role of 5-methylsalicylic acid as a metabolic intermediate is in the degradation of methylnaphthalenes. The soil bacterium Pseudomonas putida CSV86, for instance, utilizes 1-methylnaphthalene (B46632) as its sole source of carbon and energy. nih.gov This organism degrades 1-methylnaphthalene through a pathway involving the hydroxylation of the unsubstituted aromatic ring. nih.gov

The key steps in this process are outlined below:

| Step | Substrate | Enzyme | Product |

| 1 | 1-Methylnaphthalene | Naphthalene Dioxygenase (NDO) | cis-1,2-Dihydroxy-1,2-dihydro-8-methylnaphthalene |

| 2 | cis-1,2-Dihydroxy-1,2-dihydro-8-methylnaphthalene | cis-Dihydrodiol Dehydrogenase | 1,2-Dihydroxy-8-methylnaphthalene |

| 3 | 1,2-Dihydroxy-8-methylnaphthalene | 1,2-Dihydroxynaphthalene Dioxygenase | (Intermediate) |

| 4 | (Intermediate) | (Multiple Steps) | 5-Methylsalicylic acid |

| 5 | 5-Methylsalicylic acid | (Hydroxylase) | 4-Methylcatechol |

Data sourced from research on Pseudomonas putida CSV86. nih.gov

In this pathway, the initial attack by naphthalene dioxygenase on the unsubstituted ring of 1-methylnaphthalene leads to the formation of a cis-dihydrodiol. nih.gov Following dehydrogenation, the resulting dihydroxylated ring is cleaved. Subsequent enzymatic reactions process the cleaved ring, ultimately yielding 5-methylsalicylic acid. This intermediate is then further metabolized, typically via hydroxylation and decarboxylation, to form 4-methylcatechol, which can then undergo ring cleavage and enter the central metabolic pathways of the cell, such as the Krebs cycle. nih.gov

Identification of Metabolites and Conjugates (e.g., o-sulfate conjugates)

The metabolism of xenobiotic compounds like 5-methylsalicylic acid often involves Phase II conjugation reactions, which increase water solubility and facilitate excretion. While specific data on the full range of 5-methylsalicylic acid metabolites is limited, evidence points to the formation of sulfate (B86663) conjugates.

Research has demonstrated the in situ generation of o-sulfate conjugates of 5-methylsalicylic acid for analysis by ultra-performance liquid chromatography-time-of-flight mass spectrometry. sigmaaldrich.com This indicates that, like other phenolic compounds, 5-methylsalicylic acid can be a substrate for sulfotransferase enzymes, which catalyze the transfer of a sulfonate group from a donor molecule (typically 3'-phosphoadenosine-5'-phosphosulfate or PAPS) to the hydroxyl group of the substrate.

While direct evidence for other conjugates of 5-methylsalicylic acid is scarce, the metabolism of the parent compound, salicylic acid, provides a model for potential biotransformations. Salicylic acid is known to undergo conjugation with glycine (B1666218) to form salicyluric acid, and with glucuronic acid to form acyl and phenolic glucuronides. tandfonline.com Given the structural similarity, it is plausible that 5-methylsalicylic acid could undergo similar conjugation reactions, although this has not been definitively established in published research.

Advanced Analytical and Spectroscopic Characterization

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to the analysis of 5-Methylsalicylic acid, providing the necessary separation from complex mixtures for accurate quantification and identification. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant techniques employed.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation and quantification of 5-Methylsalicylic acid. Reverse-phase (RP) HPLC is the most common modality, where the compound is separated on a nonpolar stationary phase. sielc.com

The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, with an acid modifier such as phosphoric acid or formic acid to ensure the carboxylic acid group remains protonated, leading to better peak shape and retention. sielc.comsielc.com For applications where the eluent is introduced into a mass spectrometer, volatile acids like formic acid are required to ensure compatibility. sielc.com HPLC methods for 5-Methylsalicylic acid are scalable and can be adapted for preparative separation to isolate impurities. sielc.com Detection is often achieved using a UV detector, leveraging the chromophoric nature of the benzene (B151609) ring.

Table 1: Typical HPLC Parameters for 5-Methylsalicylic Acid Analysis

| Parameter | Typical Value/Condition |

| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile / Water with 0.1% Phosphoric Acid or Formic Acid |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis Detector (e.g., at 304 nm) |

| Temperature | Ambient (e.g., 25 °C) |

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns packed with smaller particles (typically sub-2 µm), which provides higher resolution, greater sensitivity, and significantly faster analysis times compared to traditional HPLC. sielc.com This technique is particularly powerful when coupled with mass spectrometry (MS), a combination known as UPLC-MS.

This hyphenated technique combines the superior separation capabilities of UPLC with the high selectivity and sensitivity of MS detection. For 5-Methylsalicylic acid and its metabolites, UPLC-MS/MS (tandem mass spectrometry) is often employed. nih.govresearchgate.net In a typical UPLC-MS/MS method, the compound is first separated on a reverse-phase column (e.g., C18) using a gradient elution with a mobile phase of acetonitrile and water containing formic acid. nih.gov After elution, the analyte is ionized, commonly by electrospray ionization (ESI), and detected by the mass spectrometer. This allows for highly specific quantification, even in complex biological matrices. researchgate.netscitechjournals.com

Table 2: Representative UPLC-MS/MS Parameters for Salicylate (B1505791) Analysis

| Parameter | Typical Value/Condition |

| Column | UPLC C18 or Phenyl Column (e.g., 100 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Gradient Elution |

| Flow Rate | 0.3 - 0.5 mL/min |

| Ionization Source | Electrospray Ionization (ESI), typically in negative mode for carboxylic acids |

| MS Detection | Triple Quadrupole (QqQ) or Time-of-Flight (TOF) |

| Scan Mode | Multiple Reaction Monitoring (MRM) for quantification |

Mass Spectrometry (MS) Applications

Mass spectrometry is an indispensable tool for the characterization of 5-Methylsalicylic acid, providing information on its molecular weight, elemental composition, and structural features through fragmentation analysis.

Time-of-Flight Mass Spectrometry (TOF-MS) is distinguished by its high mass accuracy and resolution. This makes it exceptionally well-suited for the analysis of metabolites and conjugates of 5-Methylsalicylic acid. Research has specifically noted the use of UPLC coupled with TOF-MS for the analysis of o-sulfate conjugates of 5-Methylsalicylic acid. sigmaaldrich.comchemicalbook.com

The high mass accuracy of TOF-MS allows for the determination of the elemental composition of an ion from its exact mass. When analyzing a sulfate (B86663) conjugate of 5-Methylsalicylic acid (C₈H₈O₃S), TOF-MS can confirm the molecular formula by measuring the mass of the deprotonated molecule [M-H]⁻ with a high degree of confidence. In MS/MS experiments, the presence of characteristic fragment ions for the sulfate group, such as SO₃⁻ (m/z 79.957) and HSO₄⁻ (m/z 96.960), further confirms the identity of the conjugate. mdpi.com

Electron Ionization (EI) is a hard ionization technique that generates numerous fragment ions, creating a characteristic mass spectrum that serves as a molecular fingerprint. The EI mass spectrum of 5-Methylsalicylic acid provides valuable information for its unambiguous identification, often in the context of gas chromatography-mass spectrometry (GC-MS). nist.gov

The molecular ion (M⁺˙) peak is observed at m/z 152, corresponding to the molecular weight of the compound. nist.govchemicalbook.com A key fragmentation pathway for salicylic (B10762653) acids involves the "ortho effect," where the adjacent hydroxyl and carboxylic acid groups interact. This leads to the facile loss of a water molecule (H₂O) from the molecular ion, resulting in a significant peak at m/z 134 (M-18). chemicalbook.com Another prominent peak is observed at m/z 106, which arises from the subsequent loss of carbon monoxide (CO) from the [M-H₂O]⁺˙ fragment. chemicalbook.com The methyl group on the ring also influences fragmentation, leading to other characteristic ions.

Table 3: Major Fragment Ions in the Electron Ionization Mass Spectrum of 5-Methylsalicylic Acid

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Proposed Fragment Identity |

| 152 | 41.8 | [M]⁺˙ (Molecular Ion) |

| 134 | 100.0 | [M - H₂O]⁺˙ |

| 106 | 27.1 | [M - H₂O - CO]⁺˙ |

| 78 | 27.7 | [C₆H₆]⁺˙ |

| 77 | 16.7 | [C₆H₅]⁺ |

Data sourced from NIST and ChemicalBook. nist.govchemicalbook.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules like 5-Methylsalicylic acid. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each atom in the molecule. nih.govfarmaceut.org

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment (chemical shift), and their proximity to other protons (spin-spin coupling). For 5-Methylsalicylic acid, the spectrum shows distinct signals for the methyl protons, the three aromatic protons, and the acidic protons of the hydroxyl and carboxylic acid groups. chemicalbook.com The aromatic region is particularly informative, showing the coupling pattern of the three adjacent protons on the substituted ring.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environment. The spectrum of 5-Methylsalicylic acid will show eight distinct signals: one for the methyl carbon, six for the aromatic carbons (four protonated, two quaternary), and one for the carboxyl carbon. The chemical shifts of the aromatic carbons are influenced by the substitution pattern of the hydroxyl, carboxyl, and methyl groups. Combining ¹H and ¹³C NMR data with two-dimensional NMR experiments (like COSY and HSQC) allows for the unambiguous assignment of every proton and carbon in the structure. farmaceut.org

Table 4: ¹H NMR Spectral Data for 5-Methylsalicylic Acid

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| -COOH | ~14.0 | Singlet |

| -OH | ~11.0 | Singlet |

| H-6 | 7.62 | Doublet |

| H-4 | 7.33 | Doublet of doublets |

| H-3 | 6.87 | Doublet |

| -CH₃ | 2.25 | Singlet |

Solvent: DMSO-d₆, 400 MHz. Chemical shifts are approximate and can vary. chemicalbook.com

Vibrational Spectroscopy for Structural and Polymorphic Analysis (e.g., FTIR, Raman)

The analysis of 5-Methylsalicylic acid using these techniques would reveal characteristic vibrational frequencies. The O-H stretching vibrations of the carboxylic acid and phenolic hydroxyl groups are expected to produce broad absorption bands in the FTIR spectrum, typically in the high-wavenumber region. The carbonyl (C=O) stretch of the carboxylic acid will give rise to a strong, sharp band. Aromatic C-H and C=C stretching vibrations, as well as the C-O stretching of the hydroxyl and carboxylic acid groups, will also be present. The methyl group introduces its own set of characteristic vibrations, including symmetric and asymmetric C-H stretching and bending modes. While detailed, publicly available assigned spectra for 5-Methylsalicylic acid are limited, reference FT-Raman spectra have been documented. nih.gov

FTIR and Raman spectroscopy are complementary techniques. FTIR is particularly sensitive to polar functional groups like C=O and O-H, while Raman spectroscopy is more sensitive to non-polar and symmetric bonds, such as the C=C bonds of the aromatic ring.

Furthermore, vibrational spectroscopy is an indispensable method for the study of polymorphism, which is the ability of a solid material to exist in multiple crystalline forms. Different polymorphs of a compound can exhibit distinct physical properties. Although specific polymorphic forms of 5-Methylsalicylic acid are not extensively documented in the literature, related compounds like acetylsalicylic acid are known to exhibit polymorphism. researchgate.net Should 5-Methylsalicylic acid exist in different polymorphic forms, FTIR and Raman spectroscopy would be key analytical techniques for their identification and characterization. Variations in the crystal lattice and intermolecular interactions, particularly hydrogen bonding involving the carboxylic acid and hydroxyl groups, between different polymorphs would result in noticeable shifts in the positions and shapes of the vibrational bands.

Table 1: Expected Vibrational Modes for 5-Methylsalicylic Acid

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 (broad) |

| C=O Stretch | 1720 - 1680 | |

| C-O Stretch | 1320 - 1210 | |

| Phenolic Hydroxyl | O-H Stretch | 3600 - 3200 (broad) |

| Aromatic Ring | C-H Stretch | 3100 - 3000 |

| C=C Stretch | 1600 - 1450 | |

| Methyl Group | C-H Stretch | 2975 - 2850 |

| C-H Bend | 1470 - 1370 |

Fluorescent Polarization Immunoassay for Salicylate Detection: Cross-Reactivity Considerations

Fluorescent Polarization Immunoassay (FPIA) is a sensitive technique used for the rapid quantification of salicylates in biological fluids. The assay's specificity is a critical parameter, and studies have shown that structurally similar molecules can cross-react with the antibodies used in the assay, potentially leading to inaccurate results.

Research on the specificity of a commercial FPIA for salicylates revealed significant cross-reactivity with several compounds that have a chemical substitution at the 5-position of the salicylate structure. Notably, 5-Methylsalicylic acid demonstrated a remarkably high cross-reactivity of 1200%. This indicates that 5-Methylsalicylic acid binds to the assay's antibody with a much higher affinity than salicylic acid itself, the primary target of the assay.

This high degree of cross-reactivity is a crucial consideration in clinical or toxicological screening, as the presence of 5-Methylsalicylic acid could lead to a false-positive or significantly overestimated salicylate concentration. The study highlighted that chemical modifications at the 5-position of the salicylic acid molecule have a profound effect on the cross-reactivity in this type of immunoassay.

Table 2: Cross-Reactivity of 5-Methylsalicylic Acid in a Salicylate FPIA

| Compound | Cross-Reactivity (%) |

| 5-Methylsalicylic acid | 1200 |

| Diflunisal | 222 |

| Salazosulfapyridine | 153 |

| 5-Aminosalicylic acid | 122 |

Computational Chemistry and Structural Biology Studies

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding how 5-Methylsalicylic acid might interact with biological targets, such as proteins.

While specific docking studies targeting the interaction of 5-Methylsalicylic acid with the motor protein Prestin are not extensively detailed in the available literature, the principles of molecular docking can be applied to understand its potential binding modes. Such studies on its parent compound, salicylic (B10762653) acid, and its derivatives have been performed to explore their interactions with various proteins, including cyclin-dependent kinase 2 (CDK2) and human serum albumin (HSA).

A typical molecular docking study involves:

Preparation of the Protein Receptor: The three-dimensional structure of the target protein is obtained, often from a repository like the Protein Data Bank (PDB).

Ligand Preparation: The 3D structure of 5-Methylsalicylic acid is generated and optimized to find its lowest energy conformation.

Docking Simulation: A docking algorithm systematically samples various positions and orientations of the ligand within the protein's binding site.

Scoring and Analysis: The resulting poses are evaluated using a scoring function that estimates the binding affinity. The interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the binding pocket are then analyzed.

For 5-Methylsalicylic acid, docking simulations could reveal key interactions, such as hydrogen bonding involving its carboxyl and hydroxyl groups, and hydrophobic interactions from its methyl group and benzene (B151609) ring. These studies are crucial for predicting its biological activity and for the rational design of new derivatives with enhanced potency and selectivity. researchgate.netnih.govresearchgate.net

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic and structural properties of molecules with high accuracy. carta-evidence.orgchalcogen.ro These calculations provide fundamental insights into the reactivity, stability, and spectroscopic characteristics of 5-Methylsalicylic acid.

Studies on salicylic acid and its derivatives have utilized DFT methods like B3LYP with various basis sets (e.g., 6-31G* or 6-311G(d,p)) to determine a range of molecular properties. carta-evidence.orgresearchgate.netresearchgate.net These properties are critical for understanding the molecule's behavior in chemical reactions and biological systems.

Key electronic and structural properties that can be calculated for 5-Methylsalicylic acid include:

Optimized Molecular Geometry: Determines the most stable 3D arrangement of atoms, including bond lengths and angles.

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between them indicates the molecule's stability. koreascience.kr

Global Reactivity Descriptors: Parameters such as ionization potential, electron affinity, chemical potential, and chemical hardness are derived from HOMO-LUMO energies and help quantify the molecule's reactivity. carta-evidence.org

Vibrational Frequencies: Calculated frequencies can be compared with experimental infrared (IR) and Raman spectra to confirm the molecular structure and assign vibrational modes. researchgate.net

Electrostatic Potential Maps: These maps visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to understanding intermolecular interactions.

| Calculated Property | Significance | Typical Computational Method |

|---|---|---|

| Optimized Geometry | Provides the most stable 3D structure, bond lengths, and angles. | DFT (e.g., B3LYP/6-311G(d,p)) |

| HOMO-LUMO Energy Gap | Indicates chemical stability and reactivity. A smaller gap suggests higher reactivity. | DFT, Hartree-Fock |

| Ionization Potential & Electron Affinity | Relates to the ease of losing or gaining an electron, respectively. | DFT (Koopmans' theorem) |

| Dipole Moment | Measures the polarity of the molecule, influencing solubility and intermolecular forces. | DFT, Hartree-Fock |

| Vibrational Frequencies | Predicts IR and Raman spectra for structural confirmation. | DFT (Frequency Analysis) |

Polymorphism and Crystal Structure Analysis

Polymorphism is the ability of a solid material to exist in multiple crystalline forms. These different forms, or polymorphs, can have distinct physical properties. The study of 5-Methylsalicylic acid has revealed the existence of at least three polymorphs, designated α-MSA, β-MSA, and γ-MSA, which are monotropically related. researchgate.net

Crystal Structure Analysis using techniques like single-crystal X-ray diffraction is fundamental to determining the precise arrangement of molecules in the crystal lattice. For instance, the α-MSA polymorph has been identified to crystallize in a monoclinic system with the P21/c space group. researchgate.net

Hirshfeld Surface Analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govresearchgate.net By mapping properties onto this unique molecular surface, researchers can analyze close contacts between neighboring molecules. For the polymorphs of 5-Methylsalicylic acid, Hirshfeld analysis has been used to investigate the nature and extent of intermolecular interactions. researchgate.net The analysis revealed that H···H, O···H, and C···H contacts are the most significant, with the α-MSA form showing the largest contribution from H–O/O–H close contacts. researchgate.netnih.gov This detailed understanding of the crystal packing and intermolecular forces is crucial for explaining the relative thermal stability and other physical properties of the polymorphs.

Density Functional Theory (DFT) calculations are also applied in solid-state studies to compute the lattice energies of different polymorphs. This helps in constructing a crystal energy landscape, which can predict the relative stability of known and even undiscovered polymorphs.

| Polymorph | Crystal System | Key Intermolecular Contacts (from Hirshfeld Analysis) |

|---|---|---|

| α-MSA | Monoclinic | Dominated by H···H, O···H, and C···H interactions; largest contribution from H-O/O-H contacts. |

| β-MSA | Data Not Specified | Analysis of H···H, O···H, and C···H contacts provides insight into packing. |

| γ-MSA | Data Not Specified | Analysis of H···H, O···H, and C···H contacts provides insight into packing. |

Molecular Dynamics Simulations for Conformational Studies

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. frontiersin.org By solving Newton's equations of motion, MD simulations provide a detailed view of the conformational dynamics and flexibility of molecules like 5-Methylsalicylic acid in various environments, such as in solution. nih.govmdpi.com

While specific MD studies on 5-Methylsalicylic acid are not widely published, simulations on the closely related salicylic acid provide a clear blueprint for what can be investigated. nih.gov These simulations can explore:

Conformational Preferences: 5-Methylsalicylic acid has several rotatable bonds. MD simulations can explore the potential energy surface to identify the most stable conformers and the energy barriers between them. rsc.orgmdpi.com

Solvation Effects: By simulating the molecule in a solvent box (e.g., water), MD can reveal how solvent molecules arrange around the solute and influence its conformation and dynamics.

Interaction Dynamics: When complexed with a protein, MD simulations can show how the ligand and protein adapt to each other, the stability of the binding pose over time, and the fluctuations in their interactions.

Thermodynamic Properties: Advanced techniques like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) can be applied to MD trajectories to calculate the binding free energy of a ligand to a protein.

Key parameters analyzed in MD simulations include the Root Mean Square Deviation (RMSD) to assess structural stability, the Root Mean Square Fluctuation (RMSF) to identify flexible regions of a molecule, and the Radius of Gyration (Rg) to understand its compactness. frontiersin.orgnih.gov Such studies are invaluable for understanding how the flexibility and conformational changes of 5-Methylsalicylic acid might relate to its function and interactions with biological targets.

Ecotoxicological and Environmental Fate Research

Biodegradation Pathways in Environmental Systems

Direct experimental studies on the biodegradation of 5-Methylsalicylic acid are scarce. Nevertheless, based on the well-documented degradation of salicylic (B10762653) acid, a probable metabolic pathway for 5-Methylsalicylic acid can be proposed. Salicylic acid is known to be degraded by various microorganisms through pathways that typically involve hydroxylation and subsequent ring cleavage. scielo.br For instance, Pseudomonas species are known to metabolize salicylic acid to catechol or gentisic acid, which are then funneled into central metabolic pathways. scielo.br

Given its structure, it is anticipated that 5-Methylsalicylic acid would undergo similar microbial degradation. The initial step would likely involve hydroxylation of the aromatic ring, followed by ortho- or meta-cleavage of the ring by dioxygenase enzymes. The methyl group on the ring may influence the rate and regioselectivity of the enzymatic attack. It is expected that in soil and aquatic environments, 5-Methylsalicylic acid would be biodegradable. nih.gov

Table 1: Predicted Biodegradation Profile of 5-Methylsalicylic Acid

| Environmental Compartment | Predicted Biodegradation Potential | Basis for Prediction |

| Soil | Readily biodegradable | Structural similarity to salicylic acid, which is known to be biodegradable by soil microorganisms. scielo.brnih.gov |

| Water | Expected to biodegrade | Salicylates, as a group, are generally not persistent in aquatic environments. canada.ca |

| Sediment | Expected to biodegrade | Similar to water, persistence is not expected for salicylates. canada.ca |

This table is based on predictive data and information from structurally related compounds due to the lack of specific studies on 5-Methylsalicylic acid.

Environmental Metabolite Identification and Persistence

There is no specific information available on the identified environmental metabolites of 5-Methylsalicylic acid or their persistence. Based on the degradation pathways of analogous compounds, potential metabolites could include hydroxylated derivatives of 5-Methylsalicylic acid and ring-fission products. For example, the metabolism of methyl salicylate (B1505791), a related compound, primarily yields salicylic acid. tandfonline.com

The persistence of 5-Methylsalicylic acid in the environment is expected to be low. Salicylic acid and its related compounds are generally not considered persistent in the environment. canada.ca The rate of degradation would, however, be dependent on various environmental factors such as microbial population, temperature, pH, and oxygen availability.

Table 2: Predicted Environmental Fate of 5-Methylsalicylic Acid

| Environmental Fate Parameter | Predicted Outcome | Rationale |

| Persistence | Low | Salicylates are generally not persistent in the environment. canada.ca |

| Bioaccumulation | Low potential | Based on the low octanol-water partition coefficients of similar salicylate compounds. canada.ca |

| Mobility in Soil | High | Expected to be mobile in soil due to its solubility in water. nih.gov |

This table is based on predictive data and information from structurally related compounds due to the lack of specific studies on 5-Methylsalicylic acid.

Emerging Applications and Future Research Directions

Role in Drug Delivery Systems (e.g., Interaction with Polymeric Micelles/Vesicles)

The exploration of 5-Methylsalicylic acid within advanced drug delivery systems represents a promising, albeit nascent, area of research. A significant focus lies in its potential interaction with nanocarriers like polymeric micelles. Polymeric micelles are self-assembling nanosystems formed from amphiphilic block copolymers in an aqueous solution. nih.gov These structures possess a distinct core-shell architecture, typically featuring a hydrophobic inner core and a hydrophilic outer shell. nih.govmdpi.com This configuration is particularly advantageous for the delivery of poorly water-soluble drugs, which can be encapsulated within the hydrophobic core, thereby enhancing their bioavailability and stability in the bloodstream. mdpi.comnih.gov